N-(4-ethoxy-3-sulfamoylphenyl)acetamide

描述

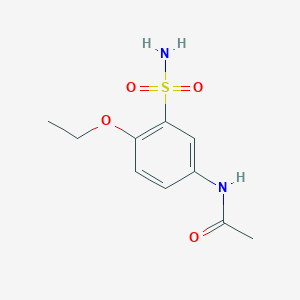

Structure

3D Structure

属性

IUPAC Name |

N-(4-ethoxy-3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDQEZFRSJGZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N 4 Ethoxy 3 Sulfamoylphenyl Acetamide and Its Analogues

General Synthetic Routes to Sulfamoylphenylacetamides

The core structure of sulfamoylphenylacetamides can be assembled through two principal reactions: the formation of the sulfonamide group and the acylation of the aromatic amine. The order of these steps can be varied to accommodate the specific functionalities of the target molecule.

Reaction of Sulfonyl Chlorides with Amines

A cornerstone in the synthesis of sulfonamides is the reaction between a sulfonyl chloride and an amine. google.comsemanticscholar.org This nucleophilic substitution reaction is a widely employed and effective method for creating the sulfur-nitrogen bond. google.com Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com The general scheme for this reaction is as follows:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

The reactivity of the amine is a crucial factor in this synthesis, with primary amines generally showing high reactivity. semanticscholar.org For the synthesis of compounds like N-(4-sulfamoylphenyl)acetamide, this reaction can be performed by reacting an appropriately substituted aminobenzenesulfonyl chloride with ammonia (B1221849) or by reacting a substituted aniline (B41778) with a sulfamoyl chloride.

A specific example is the preparation of 4-acetamidobenzenesulfonamide, an analogue of the target compound, which is achieved by reacting N-acetylsulfanilyl chloride with a concentrated ammonia solution. prepchem.com

Acylation of Amines

The introduction of the acetamide (B32628) group is typically achieved through the acylation of an aromatic amine. openaccessjournals.com This reaction involves treating the amine with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640). researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond.

R-NH₂ + (CH₃CO)₂O → R-NH-COCH₃ + CH₃COOH

This method is highly efficient for the synthesis of N-acetylated aromatic compounds. For instance, the synthesis of N-(4-sulfamoylphenyl)acetamide can be accomplished by the acetylation of sulfanilamide (B372717) using acetyl chloride in the presence of pyridine. researchgate.net The reaction proceeds readily under anhydrous conditions.

Targeted Synthesis of Ethoxy-Substituted Sulfamoylacetamides

The synthesis of N-(4-ethoxy-3-sulfamoylphenyl)acetamide requires a strategy that incorporates the ethoxy group at the desired position on the phenyl ring. A plausible synthetic pathway would involve the following key steps:

Starting Material Selection: A common starting material for such a synthesis would be phenetole (B1680304) (ethoxybenzene).

Chlorosulfonation: Phenetole can undergo electrophilic substitution with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Due to the ortho-, para-directing nature of the ethoxy group, this reaction would likely yield a mixture of isomers, with the para-substituted product being a major component.

Amination: The resulting 4-ethoxybenzenesulfonyl chloride can then be reacted with ammonia to form 4-ethoxybenzenesulfonamide (B72852).

Nitration: The 4-ethoxybenzenesulfonamide can then be nitrated to introduce a nitro group (-NO₂) at the position ortho to the sulfonamide group.

Reduction: The nitro group is subsequently reduced to an amino group (-NH₂), for example, by catalytic hydrogenation, to yield 3-amino-4-ethoxybenzenesulfonamide.

Acetylation: Finally, the amino group is acetylated using an agent like acetic anhydride or acetyl chloride to give the target compound, this compound.

Methodological Advancements and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry. chemistryviews.org This is particularly relevant for the synthesis of pharmaceuticals and other fine chemicals.

For the synthesis of sulfonamides, several green chemistry approaches have been explored. These include:

Solvent Selection: The use of water as a solvent for the reaction of sulfonyl chlorides with amines has been reported as a facile and environmentally benign method. utrgv.edu Other green solvents, such as bio-based solvents like eucalyptol, are also being investigated for enzymatic synthesis of aromatic compounds. nih.gov

Catalyst-Free and Solvent-Free Conditions: Some sulfonylation reactions can be carried out under microwave irradiation in the absence of both a solvent and a catalyst, leading to shorter reaction times and cleaner reaction profiles.

Atom Economy: The development of synthetic routes with high atom economy is a key principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

These green methodologies offer the potential to reduce the environmental impact of synthesizing this compound and its analogues by minimizing the use of hazardous solvents and reagents, and reducing waste generation.

Structural Elucidation and Conformational Analysis of N 4 Ethoxy 3 Sulfamoylphenyl Acetamide Derivatives

Spectroscopic Characterization Techniques in Structural Confirmation (e.g., IR, NMR, Mass Spectrometry)

The confirmation of the chemical structure of N-(4-ethoxy-3-sulfamoylphenyl)acetamide relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies would include:

N-H Stretching: Amide and sulfonamide N-H groups would show stretching vibrations, typically in the range of 3400-3200 cm⁻¹.

C=O Stretching: A strong absorption band for the amide carbonyl group would be anticipated around 1650-1700 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) would display characteristic asymmetric and symmetric stretching bands, typically found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-O Stretching: The ethoxy group's C-O ether linkage would produce stretching vibrations in the 1260-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the benzene (B151609) ring would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Expected signals include:

An ethyl group signal, showing a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂).

A singlet for the acetyl methyl protons (CH₃).

Signals in the aromatic region corresponding to the protons on the phenyl ring.

Broad singlets for the amide (NH) and sulfonamide (NH₂) protons, which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy and acetyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group, the ethoxy group, and the sulfamoyl group, providing further evidence for the proposed structure. For the related compound N-(4-sulfamoylphenyl)acetamide, mass spectrometry data shows characteristic peaks that help in its identification. nih.gov

Single-Crystal X-ray Diffraction Studies of Related Sulfamoylacetamides

In the crystal structure of N-(4-sulfamoylphenyl)acetamide, the molecule exhibits specific geometric parameters. The dihedral angle between the acetamide (B32628) group and the benzene ring is approximately 15.59°. semanticscholar.orgmdpi.comnih.gov The sulfamoyl group is positioned nearly perpendicular to the plane of the benzene ring. semanticscholar.orgmdpi.comnih.gov

Key torsion angles for N-(4-sulfamoylphenyl)acetamide reveal the spatial arrangement of the functional groups. For instance, the N—S—C—C torsion angle is reported to be around 109.4°, indicating the orientation of the sulfamoyl group relative to the phenyl ring. semanticscholar.orgmdpi.comresearchgate.netnih.gov The C—N—C—C torsion angle of the acetamide group further defines its twist relative to the aromatic core. semanticscholar.orgmdpi.comresearchgate.netnih.gov

Table 1: Selected Torsion Angles for N-(4-sulfamoylphenyl)acetamide

| Torsion Angle | Value (°) |

|---|---|

| N1—S1—C1—C2 | 109.4 (2) |

Data sourced from crystallographic studies of N-(4-sulfamoylphenyl)acetamide. semanticscholar.orgmdpi.comresearchgate.netnih.gov

The supramolecular structure of N-(4-sulfamoylphenyl)acetamide is dominated by a network of hydrogen bonds. semanticscholar.orgmdpi.comresearchgate.netnih.gov The amine and amide N-H groups act as hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups serve as acceptors.

In the crystal lattice, molecules are linked into supramolecular tubes through N—H⋯O interactions involving the amine and amide groups. semanticscholar.orgmdpi.comresearchgate.netnih.gov These tubes are further interconnected into a three-dimensional architecture by hydrogen bonds between the amide N-H and a sulfonamide oxygen atom. semanticscholar.orgmdpi.comresearchgate.netnih.gov These strong intermolecular forces are crucial in dictating the crystal packing of these sulfonamides. nih.govnih.gov

Table 2: Hydrogen Bond Geometry for N-(4-sulfamoylphenyl)acetamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1···O3 | 0.88 (1) | 2.08 (1) | 2.935 (3) | 163 (3) |

Data sourced from crystallographic studies of N-(4-sulfamoylphenyl)acetamide. researchgate.net

Conformational Preferences and Stereochemical Considerations

The conformational landscape of this compound is largely dictated by rotations around the S-C(phenyl), N-C(phenyl), and N-C(acetyl) bonds. The study of related benzenesulfonamides has shown that the amino group of the sulfonamide often lies perpendicular to the benzene plane. mdpi.com This orientation is also observed in the crystal structure of N-(4-sulfamoylphenyl)acetamide. semanticscholar.orgmdpi.comresearchgate.netnih.gov

In Vitro Biological Activity Spectrum of N 4 Ethoxy 3 Sulfamoylphenyl Acetamide Derivatives

Enzyme Inhibition Studies

Derivatives of N-(4-ethoxy-3-sulfamoylphenyl)acetamide have demonstrated notable inhibitory effects against several classes of enzymes, highlighting their potential as scaffolds for the development of targeted therapeutic agents.

Protease Inhibition (e.g., α-Chymotrypsin)

A series of N-substituted sulfamoylacetamides, synthesized from 4-acetamidobenzenesulfonyl chloride and various amines, were evaluated for their inhibitory activity against α-Chymotrypsin. researchgate.net The results of these enzyme inhibition assays indicated that the majority of the synthesized compounds act as moderate inhibitors of this proteolytic enzyme. researchgate.net

Glycosidase and Amylase Inhibition (e.g., α-Glucosidase, α-Amylase)

Currently, there is a lack of specific research data available in the public domain detailing the inhibitory effects of this compound derivatives on α-glucosidase and α-amylase.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

While the broader class of acetamide (B32628) derivatives has been investigated for various biological activities, specific studies focusing on the cholinesterase inhibition potential of this compound derivatives are not extensively reported in the available literature. nih.gov

Other Enzyme Systems (e.g., Cyclooxygenase enzymes, Carbonic Anhydrase, Urease)

Carbonic Anhydrase Inhibition: A study focusing on piperidine-linked benzenesulfonamides, which share structural similarities with the compound of interest, identified potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. Specifically, compounds 7h (4-fluoro) and 7b (4-hydroxy) were the most effective against hCA IX and hCA XII, with Ki values of 1.2 nM and 4.3 nM, respectively. nih.gov The sulfonamide group in these derivatives was observed to coordinate with the Zn2+ ion in the enzyme's active site, a key interaction for inhibition. nih.gov

Urease Inhibition: In a study involving acetamide-sulfonamide conjugates, derivatives of ibuprofen (B1674241) and flurbiprofen (B1673479) with various sulfa drugs were synthesized and screened for their antiurease activity. semanticscholar.orgnih.gov Several of these conjugates demonstrated potent urease inhibition. For instance, ibuprofen conjugated with sulfathiazole (B1682510) showed a competitive mode of inhibition with an IC50 value of 9.95 ± 0.14 µM. semanticscholar.orgnih.gov Similarly, flurbiprofen conjugated with sulfadiazine (B1682646) and sulfamethoxazole (B1682508) also exhibited competitive inhibition with IC50 values of 16.74 ± 0.23 µM and 13.39 ± 0.11 µM, respectively. semanticscholar.orgnih.gov

Table 1: Urease Inhibition by Acetamide-Sulfonamide Conjugates

| Conjugate | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Ibuprofen-sulfathiazole | 9.95 ± 0.14 | Competitive |

| Flurbiprofen-sulfadiazine | 16.74 ± 0.23 | Competitive |

| Flurbiprofen-sulfamethoxazole | 13.39 ± 0.11 | Competitive |

Antimicrobial Research

The antimicrobial properties of this compound derivatives have been explored, revealing their potential to combat various bacterial pathogens.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

A series of N-(4-substituted phenyl) acetamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were synthesized and evaluated for their antibacterial activity. researchgate.net These compounds showed inhibitory effects against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. researchgate.net Another study focused on derivatives of aromatic dithiocarbamic acids based on N-(4-methoxyphenyl)acetamide and N-phenylacetamide. The synthesized compounds were tested against Pectobacterium carotovorum, with sodium acetyl(4-methoxyphenyl)carbamodithioate showing a maximum inhibition zone of 18 mm at a concentration of 0.4%. researchgate.net

Antifungal Properties

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial effects. mdpi.comnih.gov Derivatives containing the arylsulfonamide group, structurally related to this compound, have been investigated for their potential to combat fungal infections, particularly those caused by Candida species. nih.gov

Research into a series of sulfonamide-based compounds, including acetamide derivatives, demonstrated notable fungistatic activity against various strains of Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov The mechanism of action is hypothesized to be linked to the inhibition of fungal β-carbonic anhydrases, enzymes crucial for the growth of these yeasts. nih.gov For instance, a study testing several sulfonamide-based acetamides revealed that their effectiveness varied based on the specific substitutions on the molecule. The fungistatic potential was quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of the microorganism. nih.gov

One study screened a series of four sulfonamide-based compounds, including 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide, against both American Type Culture Collection (ATCC) and clinical strains of Candida. nih.gov The results showed that one of the hit compounds displayed fungistatic activity against all tested strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Further modifications of the "hit structure" led to derivatives with fungicidal effects against C. glabrata. nih.gov These findings underscore the potential of the sulfonamide-acetamide scaffold as a foundation for developing new antifungal agents. nih.govresearchgate.net

Table 1: In Vitro Antifungal Activity of a Representative Sulfonamide-Acetamide Derivative This table presents data for a structurally related compound to illustrate the antifungal potential of the scaffold.

| Fungal Strain | Activity Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| Candida albicans (ATCC 90028) | Fungistatic | 0.5 | nih.gov |

| Candida parapsilosis (ATCC 22019) | Fungistatic | 0.25 | nih.gov |

| Candida glabrata (DSM 11226) | Fungistatic | 0.125 | nih.gov |

Antioxidant Efficacy via Radical Scavenging Assays

Derivatives of N-(4-sulfamoylphenyl)acetamide have been synthesized and evaluated for their antioxidant properties, primarily through their ability to scavenge stable free radicals in vitro. nih.govnih.gov The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govnih.govmdpi.com These methods measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize the radical, a process that can be monitored spectrophotometrically by a change in color. nih.govmdpi.com

A study focusing on a series of novel N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamide derivatives demonstrated significant free radical scavenging properties in the DPPH assay. nih.gov The antioxidant potential, expressed as the IC50 value (the concentration required to scavenge 50% of the radicals), was compared to that of the standard antioxidant, ascorbic acid. nih.gov The results indicated that the scavenging activity was influenced by the nature of the substituents on the acetamide nitrogen. For example, derivatives featuring electron-donating groups or specific heterocyclic rings showed enhanced antioxidant capacity. nih.gov

The inhibitory effect of these compounds on oxidative processes suggests their potential to protect biological systems from damage caused by reactive oxygen species (ROS). nih.govmdpi.com The data from these radical scavenging assays provide a quantitative measure of the antioxidant efficacy of these sulfamoylphenyl acetamide derivatives, highlighting their potential as protective agents against oxidative stress. nih.govresearchgate.net

Table 2: DPPH Radical Scavenging Activity of Representative N-(4-sulfamoylphenyl)acetamide Derivatives

| Compound Derivative | IC50 (µM) | Reference |

|---|---|---|

| Derivative with 4-methylphenyl substituent | 5.12 | nih.gov |

| Derivative with 4-methoxyphenyl (B3050149) substituent | 4.89 | nih.gov |

| Derivative with 4-chlorophenyl substituent | 6.41 | nih.gov |

| Ascorbic Acid (Standard) | 4.52 | nih.gov |

Anti-inflammatory Effects and Related Pathways

The N-(sulfamoylphenyl)acetamide scaffold is a cornerstone of selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). galaxypub.conih.gov The therapeutic anti-inflammatory action of these drugs stems from the inhibition of COX-2, an enzyme that mediates the conversion of arachidonic acid into pro-inflammatory prostaglandins. nih.govtaylorandfrancis.com Derivatives of this compound have been specifically designed and investigated for their potential as selective COX-2 inhibitors. nih.govgalaxypub.co

In vitro enzymatic assays are employed to determine the inhibitory potency of these compounds against both COX-1 and COX-2 enzymes. The results are typically reported as IC50 values, and the ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index (SI). A higher SI value indicates greater selectivity for COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.govtaylorandfrancis.com

Research on novel acetamide-sulfonamide derivatives has identified compounds with potent and selective COX-2 inhibitory activity, comparable to the reference drug celecoxib. nih.gov For example, a series of N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamides were synthesized and evaluated, with some derivatives showing COX-2 IC50 values in the sub-micromolar range. nih.gov The anti-inflammatory mechanism of COX-2 inhibitors is also linked to the inhibition of the NF-κB pathway, which further reduces the expression of pro-inflammatory cytokines. galaxypub.conih.gov

Table 3: In Vitro COX-2 Inhibitory Activity of Representative N-(4-sulfamoylphenyl)acetamide Derivatives

| Compound Derivative | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Derivative with 4-methylphenyl substituent | 0.412 | nih.gov |

| Derivative with 4-methoxyphenyl substituent | 0.373 | nih.gov |

| Derivative with 4-chlorophenyl substituent | 0.485 | nih.gov |

| Celecoxib (Standard) | 0.354 | nih.gov |

Exploration of Other Mechanistic Biological Actions (e.g., Apoptosis Induction)

Beyond their anti-inflammatory and antioxidant roles, acetamide-based structures have been explored for their potential to induce apoptosis, or programmed cell death, a critical mechanism in cancer therapy. nih.gov The induction of apoptosis is a key strategy for the development of novel anticancer therapeutics. nih.gov Studies on various phenylacetamide and related heterocyclic acetamide derivatives have shown that these compounds can trigger apoptosis in cancer cells through multiple pathways. tbzmed.ac.irnih.gov

The primary mechanism involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. nih.govtbzmed.ac.ir Specifically, treatment with certain phenylacetamide derivatives has been shown to increase the activity of caspase-3, an essential executive caspase, in cancer cell lines. tbzmed.ac.ir This activation can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence for the involvement of these pathways includes the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir

The cytotoxic effects of these derivatives against various cancer cell lines, such as breast (MCF-7, MDA-MB-468) and neuroblastoma (PC-12), are quantified by IC50 values. nih.govtbzmed.ac.ir For example, a study on phenylacetamide derivatives reported IC50 values in the sub-micromolar range against MDA-MB-468 and PC-12 cells, demonstrating potent cytotoxic activity. tbzmed.ac.ir These findings suggest that the acetamide scaffold, including derivatives of this compound, holds promise for the development of agents that can control cancer cell growth by inducing apoptosis. tbzmed.ac.irmdpi.com

Table 4: Cytotoxic Activity (Apoptosis Induction) of Representative Phenylacetamide Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-Butyl-2-(4-chlorophenyl)acetamide | MCF-7 (Breast) | 0.7 ± 0.08 | tbzmed.ac.ir |

| N-Butyl-2-(2-fluorophenyl)acetamide | MCF-7 (Breast) | 0.7 ± 0.4 | tbzmed.ac.ir |

| N-Butyl-2-(2-fluorophenyl)acetamide | MDA-MB-468 (Breast) | 0.6 ± 0.08 | tbzmed.ac.ir |

| N-Butyl-2-(2-fluorophenyl)acetamide | PC-12 (Neuroblastoma) | 0.6 ± 0.08 | tbzmed.ac.ir |

Structure Activity Relationship Sar of N 4 Ethoxy 3 Sulfamoylphenyl Acetamide Derivatives

Influence of the Ethoxy Group on Biological Activity and Binding Affinity

The ethoxy group at the 4-position of the phenyl ring plays a significant role in modulating the physicochemical properties of N-(4-ethoxy-3-sulfamoylphenyl)acetamide derivatives, which in turn influences their biological activity and binding affinity. While direct comparative studies isolating the effect of the ethoxy group are not extensively detailed in publicly available literature, its contribution can be inferred from broader structure-activity relationship (SAR) studies of related benzenesulfonamide (B165840) inhibitors.

The primary role of the ethoxy group is likely to enhance lipophilicity, a key factor in membrane permeability and access to the active site of target enzymes, such as carbonic anhydrase. This increased lipophilicity, compared to a smaller methoxy (B1213986) group or a hydroxyl group, can lead to improved oral bioavailability. However, there exists a delicate balance, as excessive lipophilicity can lead to decreased aqueous solubility and potential off-target effects.

In the context of carbonic anhydrase inhibition, the 4-position substituent is known to influence the orientation of the inhibitor within the enzyme's active site. The size and nature of the alkoxy group can affect interactions with hydrophobic residues lining the active site cavity, thereby modulating binding affinity. A comparative analysis of methoxy- and ethoxy-substituted chalcones, for instance, has shown that these groups can influence molecular conformation and intermolecular interactions, which are critical for biological activity. scielo.br

Role of the Sulfamoyl Moiety in Molecular Interactions and Pharmacophore Features

The sulfamoyl group (-SO₂NH₂) is the cornerstone of the biological activity of this compound and related sulfonamide inhibitors. It serves as the primary pharmacophore, directly participating in the key molecular interactions responsible for enzyme inhibition.

The unsubstituted nature of the sulfamoyl nitrogen is generally considered essential for high-affinity binding to carbonic anhydrases. Substitution on this nitrogen can disrupt the critical coordination with the zinc ion and the hydrogen bonding network, leading to a significant decrease or complete loss of inhibitory activity. This highlights the sulfamoyl moiety as a non-negotiable feature in the pharmacophore model for this class of inhibitors.

Impact of Substituent Variations on the Phenyl Ring and Acetamide (B32628) Nitrogen

Variations in substituents on both the phenyl ring and the acetamide nitrogen of this compound derivatives provide a fertile ground for modulating potency, selectivity, and pharmacokinetic properties.

Phenyl Ring Substitutions: Modifications to the phenyl ring, beyond the ethoxy and sulfamoyl groups, can influence the electronic environment and steric profile of the molecule. The introduction of electron-withdrawing groups, such as halogens, at other positions on the ring can impact the pKa of the sulfonamide group, thereby affecting its ionization state and binding to the zinc ion. SAR studies on diuretics have shown that an electron-withdrawing group at the position ortho to the sulfamoyl group can enhance activity. slideshare.net The placement of bulky substituents can also be used to probe for additional binding pockets within the target enzyme's active site, potentially leading to increased potency and isoform selectivity.

Acetamide Nitrogen Substitutions: The acetamide group (-NHCOCH₃) provides a vector for further chemical modification through the "tail approach," a common strategy in inhibitor design. By attaching various substituents to the acetamide nitrogen, it is possible to extend the molecule into different regions of the enzyme's active site, beyond the primary binding site of the sulfonamide group. This can lead to additional interactions with amino acid residues, which can enhance both affinity and selectivity for a particular carbonic anhydrase isoform. For example, attaching aryl or heterocyclic moieties to the acetamide nitrogen can lead to interactions with hydrophobic or hydrophilic pockets, respectively. A study on N-aryl-4-acetamido-2-ethoxy benzamides demonstrated that such modifications can yield compounds with significant biological activity. tsijournals.com

The following table summarizes the general effects of substituent variations on the activity of benzenesulfonamide derivatives, which can be extrapolated to the this compound scaffold.

| Moiety | Substitution | General Impact on Activity |

| Phenyl Ring | Electron-withdrawing groups (e.g., Cl, CF₃) | Can increase diuretic activity by influencing the pKa of the sulfamoyl group. slideshare.net |

| Bulky hydrophobic groups | May enhance binding to hydrophobic pockets in the enzyme active site, potentially increasing potency and selectivity. | |

| Acetamide Nitrogen | Aryl or heterocyclic groups ("tail") | Can lead to additional interactions with enzyme active site residues, improving affinity and isoform selectivity. |

| Alkyl chains | Can explore hydrophobic channels within the active site. | |

| Sulfamoyl Nitrogen | Substitution (e.g., alkyl, aryl) | Generally leads to a significant decrease or loss of carbonic anhydrase inhibitory activity. |

Correlation between Structural Modifications and Specific Biological Responses

The correlation between specific structural modifications of this compound analogs and their biological responses is a key aspect of rational drug design. This is often quantified through parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) against a particular enzyme.

Quantitative Structure-Activity Relationship (QSAR) studies on benzenesulfonamide carbonic anhydrase inhibitors have consistently highlighted the importance of steric, electronic, and hydrophobic properties. For instance, 3D-QSAR models have shown that bulky substituents at certain positions can be either beneficial or detrimental to activity, depending on the specific isoform being targeted.

In a study of acetamide-sulfonamide containing scaffolds as urease inhibitors, it was found that the nature of the group attached to the acetamide moiety had a profound impact on activity. An acetamide linked to a phenyl-alkyl group showed significantly better activity than one linked to a fluoro-substituted biphenyl (B1667301) group, demonstrating the sensitivity of the biological response to subtle structural changes. nih.gov

The following hypothetical data table illustrates how SAR data for a series of this compound derivatives might be presented to correlate structural changes with carbonic anhydrase II (CA II) inhibition.

| Compound | R (on Acetamide Nitrogen) | CA II Inhibition (IC₅₀, nM) |

| 1 (Parent) | H | 50 |

| 2 | Methyl | 45 |

| 3 | Phenyl | 25 |

| 4 | 4-Fluorophenyl | 15 |

| 5 | Benzyl | 30 |

This is a hypothetical table for illustrative purposes.

Design Principles for Optimized this compound Analogs

Based on the understanding of the structure-activity relationships, several key principles can be formulated for the design of optimized this compound analogs with enhanced potency, selectivity, and drug-like properties.

Preservation of the Pharmacophore: The unsubstituted sulfamoyl group is essential for carbonic anhydrase inhibition and should be retained in any new analog design targeting this enzyme family.

Strategic Use of the "Tail Approach": The acetamide nitrogen provides a versatile point for modification. The design of novel "tails" that can exploit specific features of the target enzyme's active site is a primary strategy for improving affinity and achieving isoform selectivity. This can involve the incorporation of various cyclic and acyclic moieties with different electronic and steric properties.

Fine-tuning of Physicochemical Properties: The ethoxy group contributes to the lipophilicity of the parent molecule. Further modifications to the phenyl ring or the acetamide tail should be made with careful consideration of their impact on properties such as solubility, permeability, and metabolic stability. A balance must be struck to ensure good oral bioavailability and a favorable pharmacokinetic profile.

Exploitation of Isoform-Specific Features: Different carbonic anhydrase isoforms have variations in their active site residues. Structure-based drug design, utilizing X-ray crystal structures of target isoforms, can guide the design of analogs with substituents that specifically interact with these unique residues, thereby enhancing selectivity.

Computational Modeling and QSAR: The use of computational tools such as molecular docking and 3D-QSAR can help to predict the binding modes and affinities of designed analogs, allowing for the prioritization of synthetic targets and a more efficient optimization process.

Conclusion and Future Directions in Research on N 4 Ethoxy 3 Sulfamoylphenyl Acetamide

Summary of Key Research Findings

A comprehensive review of scientific literature reveals a notable absence of dedicated research specifically focused on N-(4-ethoxy-3-sulfamoylphenyl)acetamide. As such, there are no key research findings to summarize for this particular compound. However, valuable insights can be inferred from studies on its parent structure, N-(4-sulfamoylphenyl)acetamide (also known as 4-acetamidobenzenesulfonamide).

Research on N-(4-sulfamoylphenyl)acetamide indicates that this scaffold is of interest for its biological activities, including potential selective inhibition of cyclooxygenase-2 (COX-2) as well as antimicrobial and antifungal properties. nih.govresearchgate.net The synthesis of this parent compound and its derivatives is well-established, typically proceeding through the reaction of 4-acetamidobenzenesulfonyl chloride with ammonia (B1221849) or various amines. d-nb.infoprepchem.com It serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. scholarsresearchlibrary.comontosight.ai The chemical structure of N-(4-sulfamoylphenyl)acetamide has been elucidated, providing a basis for understanding how substitutions, such as the addition of an ethoxy group, might alter its three-dimensional conformation and biological function. nih.govresearchgate.net

Table 1: Comparison of this compound and its Parent Compound

| Feature | This compound | N-(4-sulfamoylphenyl)acetamide |

|---|---|---|

| Published Research | No dedicated studies found | Studied for antimicrobial, antifungal, and COX-2 inhibitory potential nih.govresearchgate.net |

| Key Functional Groups | Acetamide (B32628), Sulfonamide, Ethoxy | Acetamide, Sulfonamide |

| Known Role | Unexplored | Synthetic intermediate, biologically active scaffold scholarsresearchlibrary.comontosight.ai |

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning this compound is its complete lack of characterization in the scientific literature. This presents a significant opportunity for foundational research. Key unexplored avenues are detailed below.

Chemical Synthesis and Characterization: The first critical step is to establish a reliable synthetic pathway for this compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray Crystallography) is required to confirm its structure and purity.

Physicochemical and Pharmacokinetic Profiling: There is no data on the compound's fundamental properties. The introduction of an ethoxy group, compared to the parent N-(4-sulfamoylphenyl)acetamide, would be expected to increase lipophilicity. This modification could significantly impact its solubility, membrane permeability, and metabolic stability, all of which are critical parameters for drug development that need to be experimentally determined.

Biological Activity Screening: The core sulfonamide scaffold is a "privileged structure" known to interact with a wide array of biological targets. ekb.eg Systematic screening of this compound is a major unexplored avenue. Based on the activities of structurally related benzenesulfonamides, several lines of investigation are warranted. For instance, some meta-substituted ethoxy-benzenesulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme family implicated in diseases like glaucoma and cancer. acs.org

Table 2: Potential Research Avenues for this compound

| Research Area | Rationale Based on Related Compounds | Specific Goals |

|---|---|---|

| Carbonic Anhydrase Inhibition | Ethoxy-substituted benzenesulfonamides show activity against carbonic anhydrase isoforms. acs.org | Determine IC50 values against various carbonic anhydrase isoforms (e.g., CA IX, CA XII) to assess potency and selectivity. |

| Anti-inflammatory Activity | The parent scaffold shows potential for COX-2 inhibition. nih.govresearchgate.net | Evaluate inhibitory activity against COX-1 and COX-2 enzymes to determine potency and selectivity index. |

| Antimicrobial Activity | Sulfonamides are a classic class of antibacterial agents. ajchem-b.com | Screen against a panel of Gram-positive and Gram-negative bacteria and pathogenic fungi to determine Minimum Inhibitory Concentrations (MIC). |

| Anticancer Activity | Many novel sulfonamide derivatives exhibit potent anticancer activity against various cell lines. scholarsresearchlibrary.com | Assess cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon) to identify potential antiproliferative effects. |

Perspectives on the Compound's Role in Chemical Biology and Drug Discovery Research

While currently an unknown entity, this compound holds potential value in the fields of chemical biology and drug discovery. Its future role can be viewed from several perspectives.

Firstly, the compound could serve as a novel lead structure or scaffold for drug development. The specific arrangement of the acetamide, sulfonamide, and ethoxy groups on the phenyl ring presents a unique combination of hydrogen bond donors, acceptors, and a hydrophobic moiety. This distinct substitution pattern could enable selective interactions with biological targets that are not achieved by other sulfonamide isomers or derivatives. The ortho-ethoxy group, in particular, may serve to orient the molecule within a specific hydrophobic sub-pocket of an enzyme's active site, potentially leading to enhanced potency or a novel mechanism of action.

Secondly, this compound could be utilized as a chemical probe or a building block in fragment-based drug discovery. By systematically evaluating its biological activity, researchers could elucidate the contribution of the "4-ethoxy-3-sulfamoylphenyl" moiety to molecular recognition. This information is valuable for designing more complex and potent inhibitors. Its synthesis would also provide a key intermediate for creating a library of more elaborate derivatives, allowing for systematic exploration of structure-activity relationships (SAR). d-nb.info The development of such a library could lead to the discovery of compounds with highly optimized activity for a specific therapeutic target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。